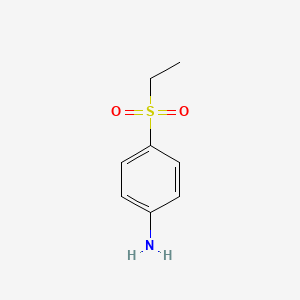

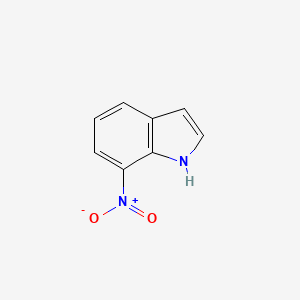

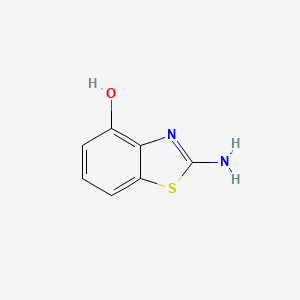

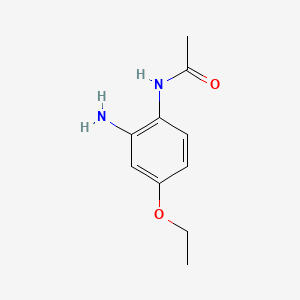

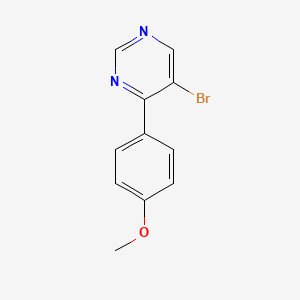

5-Bromo-4-(4-methoxyphenyl)pyrimidine

Overview

Description

5-Bromo-4-(4-methoxyphenyl)pyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O . It has an average mass of 265.106 Da and a monoisotopic mass of 263.989807 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different analytical techniques such as NMR spectroscopy .Chemical Reactions Analysis

This compound has been studied for its reactivity. For example, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 369.0±32.0 °C at 760 mmHg, and a flash point of 177.0±25.1 °C . It also has a molar refractivity of 61.4±0.3 cm3 and a polar surface area of 35 Å2 .Scientific Research Applications

Antiviral Activity

5-Substituted pyrimidines, including bromo derivatives, demonstrate significant potential in antiviral research. For instance, derivatives of 5-bromo pyrimidines have shown inhibitory activity against retroviruses like HIV in cell culture. Such compounds exhibit antiretroviral activity comparable to reference drugs but without significant toxicity at certain concentrations (Hocková et al., 2003).

Antimicrobial and Anticancer Properties

Pyrimidine derivatives, including those with bromo and methoxyphenyl groups, have been investigated for their antimicrobial properties. Some synthesized compounds demonstrate inhibitory activities against breast carcinoma cells, highlighting their potential in anticancer research (El-Moneim, 2014).

Synthetic Intermediate in Organic Chemistry

5-Bromo-4-(4-methoxyphenyl)pyrimidine serves as a key intermediate in the synthesis of various pyrimidine compounds. It's used in the preparation of liquid crystals and other specialized chemicals, demonstrating its utility in diverse synthetic pathways (Zhao, 2001).

Corrosion Inhibition

Newly synthesized pyrimidine-based compounds, including those derived from this compound, have shown effectiveness as corrosion inhibitors. These compounds can protect metals like steel in aggressive environments, which is valuable in industries like oilfield operations (Onyeachu et al., 2019).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-4-(4-methoxyphenyl)pyrimidine is not explicitly stated, one study found that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Safety data sheets indicate that 5-Bromo-4-(4-methoxyphenyl)pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name |

5-bromo-4-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJDLHCYVVWSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650011 | |

| Record name | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941294-41-3 | |

| Record name | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.